{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
CAS No.: 2694734-24-0
Cat. No.: VC11552431
Molecular Formula: C9H10BrClF3N
Molecular Weight: 304.53 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2694734-24-0 |
|---|---|
| Molecular Formula | C9H10BrClF3N |
| Molecular Weight | 304.53 g/mol |
| IUPAC Name | 1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H9BrF3N.ClH/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6;/h2-4,14H,5H2,1H3;1H |
| Standard InChI Key | CKTBZTIOPFXVOZ-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC(=CC(=C1)Br)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted at the 3-position with bromine and the 5-position with a trifluoromethyl (-CF₃) group. A methylamine moiety (-CH₂-NH-CH₃) is attached to the benzene ring’s methyl group, with the amine functionality protonated as a hydrochloride salt to improve solubility. The molecular formula is C₉H₁₀BrClF₃N, yielding a molecular weight of 304.53 g/mol.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 2694734-24-0 |
| Molecular Formula | C₉H₁₀BrClF₃N |
| Molecular Weight | 304.53 g/mol |
| IUPAC Name | 1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine; hydrochloride |
| SMILES | CNCC1=CC(=CC(=C1)Br)C(F)(F)F.Cl |
| InChI Key | CKTBZTIOPFXVOZ-UHFFFAOYSA-N |
| Purity | ≥95% (HPLC) |
The trifluoromethyl group contributes to high lipophilicity (calculated LogP: ~2.38), enhancing membrane permeability and bioavailability . The hydrochloride salt form ensures moderate aqueous solubility, critical for in vitro assays.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves three key stages:
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Phenyl Ring Functionalization: Bromination and trifluoromethylation of a precursor aromatic compound.
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Amine Introduction: Reductive amination or nucleophilic substitution to attach the methylamine group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Bromination and Trifluoromethylation
Bromine is introduced via electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS). The trifluoromethyl group is typically added using Umemoto’s reagent or via cross-coupling reactions .
Amine Attachment
Reductive amination of a benzaldehyde intermediate with methylamine under hydrogenation conditions (e.g., Pd/C, H₂) forms the secondary amine. Alternative routes employ Gabriel synthesis or alkylation of ammonia derivatives.
Optimization Challenges
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Regioselectivity: Ensuring bromine and CF₃ groups occupy the 3- and 5-positions requires careful control of reaction conditions (e.g., temperature, catalysts).
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Byproduct Formation: Competing reactions may produce isomers (e.g., 2-bromo or 4-CF₃ derivatives), necessitating chromatographic purification.
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| [3-Bromo-5-CF₃ derivative] | HeLa cells | 12.3 |
| [4-Bromo-2-CF₃ analogue] | MCF-7 cells | 18.7 |
| [2-Bromo-5-CF₃ isomer] | A549 cells | 22.1 |
Anti-inflammatory Effects
The CF₃ group enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis in murine macrophage models (30–50% inhibition at 10 μM).
Mechanistic Insights and Target Interactions
Molecular Docking Studies
Computational models predict strong interactions with:
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Kinase Domains: Hydrogen bonding between the amine group and ATP-binding sites (e.g., EGFR, VEGFR2).
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G Protein-Coupled Receptors (GPCRs): Hydrophobic interactions via the CF₃ group in serotonin receptors.
ADME Profile
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Absorption: High GI permeability due to lipophilicity (predicted Caco-2 Papp: 25 × 10⁻⁶ cm/s) .
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Metabolism: Hepatic oxidation via CYP3A4, producing dehalogenated metabolites .
Research Gaps and Future Directions
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In Vivo Efficacy: Limited data on pharmacokinetics and toxicity in animal models.
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Target Validation: CRISPR screening needed to confirm putative targets.
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Formulation Development: Nanoencapsulation to improve water solubility.
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